4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE is a compound that features a unique structure characterized by the presence of a 1,3,4-oxadiazole ring fused with a furyl group and an aniline moiety. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of hydrazides with carboxylic acids or their derivatives, often utilizing cyclization agents such as phosphorus oxychloride or thionyl chloride. The presence of the furyl group enhances its biological profile, making it a subject of interest in pharmaceutical research.
4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE is classified under heterocyclic compounds, specifically within the oxadiazole family. It is recognized for its potential applications in drug development due to its pharmacological properties.
The synthesis of 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE typically involves a multi-step process:
The synthesis may require precise control over reaction conditions, including temperature and reaction time, to optimize yield and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed for characterization.
The molecular structure of 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE includes:
The compound can participate in various chemical reactions due to its functional groups:
Understanding the reactivity of this compound requires knowledge of its electronic structure and steric factors that influence reaction pathways.
The mechanism of action for compounds like 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE often involves interaction with biological targets such as enzymes or receptors:
Experimental studies often utilize assays such as enzyme inhibition tests to quantify activity and elucidate mechanisms.
Characterization techniques such as NMR and mass spectrometry provide insights into purity and structural integrity.
4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE has potential applications in various fields:
1,3,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity and metabolic stability. These five-membered heterocycles, containing one oxygen and two nitrogen atoms, exhibit broad-spectrum bioactivity against vector-borne parasitic diseases (VBPDs) such as malaria, leishmaniasis, and human African trypanosomiasis (HAT). Recent studies highlight derivatives like compound 24 and 27 (identified as 1,3,4-oxadiazoles with furyl/aryl substitutions) that demonstrate low-micromolar to nanomolar in vitro inhibitory concentrations (IC50) against Trypanosoma brucei, Leishmania spp., and Plasmodium falciparum [1]. Their mechanism involves disruption of parasitic enzymes or membrane integrity, while maintaining high selectivity indices (>50) against mammalian THP-1 cells [1]. Additionally, pyrrolidine-2,3-dione heterocycles exhibit synergistic effects with FDA-approved antibiotics against biofilm-embedded ESKAPE pathogens, reducing minimal biofilm eradication concentrations (MBEC) by 4–8-fold [5].
Table 1: Antimicrobial Activity of Key 1,3,4-Oxadiazole Derivatives
Compound | Pathogen Target | Activity (IC₅₀/MBEC) | Selectivity Index |
---|---|---|---|
Oxadiazole 24 | P. falciparum | Nanomolar range | >50 (THP-1 cells) |
Oxadiazole 27 | T. brucei, Plasmodium | Low-micromolar | >30 |
Dimer 30 | MRSA biofilms | MBEC: 16 μg/mL | Not reported |
Monomer 25 | S. aureus biofilms | MBEC: 32 μg/mL | >10 |
The 2,5-disubstitution pattern is critical for optimizing pharmacodynamics in 1,3,4-oxadiazoles. The C-5 position preferentially accommodates lipophilic groups (e.g., alkyl chains, fluorophenyl), enhancing membrane permeability and target engagement. For example:
Table 2: Substituent Effects on 2,5-Disubstituted-1,3,4-Oxadiazoles
C-2 Substituent | C-5 Substituent | Biological Activity | Key Enhancement |
---|---|---|---|
p-Aniline | 2-Furyl | Tyrosinase inhibition | IC50 = 11±0.25 μM |
Lipophilic alkyl | 4-Trifluoromethylphenyl | Antitrypanosomal | MIC = 2 μg/mL (MRSA) |
2-Fluorophenylacetamide | Furan | Bacterial biofilm disruption | MBEC reduction 4–8-fold |
Furan-oxadiazole hybrids combat multidrug resistance through dual-targeting mechanisms:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1